Dimethyl(2-phenylethyl)silane

Descripción

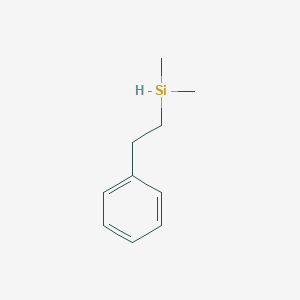

Dimethyl(2-phenylethyl)silane is an organosilicon compound with the general structure (CH₃)₂Si-CH₂CH₂C₆H₅. These compounds are characterized by a silicon atom bonded to two methyl groups, a 2-phenylethyl group, and a fourth variable substituent (e.g., Cl, N(CH₃)₂, or OCH₃), which dictates their reactivity and applications .

Propiedades

IUPAC Name |

dimethyl(2-phenylethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16Si/c1-11(2)9-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNGWAAYFGGBOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C)CCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dimethyl(2-phenylethyl)silane can be synthesized through several methods. One common approach involves the reaction of chlorodimethylsilane with 2-phenylethylmagnesium bromide (a Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:

ClSi(CH3)2+C6H5CH2CH2MgBr→(CH3)2SiCH2CH2C6H5+MgBrCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient conversion of reactants to the desired product.

Análisis De Reacciones Químicas

Types of Reactions

Dimethyl(2-phenylethyl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can convert it to simpler silanes.

Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the methyl or phenylethyl groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like alkoxides or amines can be employed in substitution reactions.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Simpler silanes.

Substitution: Various substituted silanes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Dimethyl(2-phenylethyl)silane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

Biology: The compound can be used in the modification of biomolecules for research purposes.

Industry: Utilized in the production of silicone-based materials and coatings.

Mecanismo De Acción

The mechanism by which dimethyl(2-phenylethyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing it to participate in a wide range of chemical reactions. The pathways involved often include nucleophilic attack on the silicon atom, leading to the formation of new bonds and the release of by-products.

Comparación Con Compuestos Similares

Structural Analogues and Physical Properties

The following table compares key structural and physical properties of dimethyl(2-phenylethyl)silane derivatives:

Table 1: Structural and Physical Properties of Analogous Silanes

Chlorodimethylphenethylsilane

- Reactivity: The chlorine substituent enhances electrophilicity, making it reactive toward nucleophiles (e.g., hydrolysis to silanols).

- Applications : Acts as a precursor for synthesizing silicone polymers and functionalized silanes .

Phenethyldimethyl(dimethylamino)silane

- Reactivity: The dimethylamino group facilitates coordination with metals or acids, useful in catalysis.

- Applications : Explored in pharmacological contexts due to structural similarity to bioactive silanes .

Trimethoxy(2-phenylethyl)silane

- Reactivity : Methoxy groups enable hydrolysis to form siloxane networks, critical in surface modification.

- Applications : Enhances silica-rubber compatibility in tire manufacturing, improving mechanical properties .

Research Findings

Table 2: Key Research Insights on Silane Derivatives

Comparative Analysis of Functional Substituents

- Chlorine vs. Methoxy Groups : Chlorine increases reactivity toward hydrolysis, whereas methoxy groups promote polymer network formation.

- Dimethylamino vs. Phenyl Groups: The dimethylamino group introduces basicity, enabling pH-responsive behavior, while phenyl groups enhance thermal stability .

- Impact on Vulcanization : Silanes with bulky substituents (e.g., phenethyl) reduce curative absorption in silica-filled rubber, optimizing crosslinking at lower loadings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.